(R)-Tetrahydrofuran-3-ylmethanol

Description

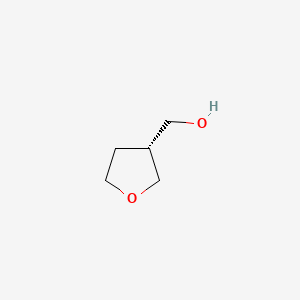

Structure

3D Structure

Properties

IUPAC Name |

[(3R)-oxolan-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c6-3-5-1-2-7-4-5/h5-6H,1-4H2/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCPUMGYALMOCHF-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@H]1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (R)-Tetrahydrofuran-3-ylmethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of (R)-Tetrahydrofuran-3-ylmethanol, a key chiral building block in organic synthesis and drug development. The information is presented to facilitate its use in research and manufacturing environments.

Core Physical Properties

This compound, with the CAS Number 124506-31-6, is a colorless to light yellow liquid under standard conditions.[1] Its chemical structure consists of a tetrahydrofuran ring substituted with a hydroxymethyl group at the 3-position, with the stereochemistry defined as (R).

Quantitative Data Summary

The following table summarizes the key physical properties of Tetrahydrofuran-3-ylmethanol. It is important to note that some data has been reported for the racemic mixture, which can serve as a close approximation for the pure (R)-enantiomer in many applications.

| Physical Property | Value | Notes |

| Molecular Formula | C₅H₁₀O₂ | |

| Molecular Weight | 102.13 g/mol | [1] |

| Boiling Point | 77 °C @ 4 mmHg | Data for racemic mixture. |

| Density | 1.07 g/cm³ (Specific Gravity 20/20) | Data for racemic mixture. |

| Refractive Index | 1.46 | Data for racemic mixture. |

| Flash Point | 98 °C | Data for racemic mixture. |

| Physical Form | Colorless to light yellow clear liquid | [1] |

| Purity | >98.0% (GC) | Typical purity from commercial suppliers. |

| Storage Temperature | Room Temperature (Recommended in a cool and dark place, <15°C) |

Experimental Protocols for Property Determination

Accurate determination of physical properties is crucial for process development, safety, and quality control. The following are detailed methodologies for measuring the key physical properties of liquid compounds like this compound.

Determination of Boiling Point (Micro-scale Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, a micro-boiling point determination is suitable.

Apparatus:

-

Small test tube (e.g., 75 x 10 mm)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., oil bath or heating block)

-

Stirring mechanism for the heating bath

Procedure:

-

A small amount of the liquid sample (approximately 0.5 mL) is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the bottom of the test tube.

-

The assembly is immersed in a heating bath.

-

The bath is heated slowly and stirred continuously.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heat is removed, and the bath is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[2]

Determination of Density (Pycnometer Method)

Density is the mass per unit volume of a substance. The pycnometer method provides high accuracy for liquids.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance

-

Constant temperature bath

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined (m_pyc).

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is wiped from the outside.

-

The filled pycnometer is placed in a constant temperature bath until it reaches thermal equilibrium.

-

The pycnometer is removed, dried, and its mass is accurately determined (m_pyc+sample).

-

The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., deionized water). Its mass is then determined (m_pyc+ref).

-

The density of the sample (ρ_sample) is calculated using the following formula: ρ_sample = ((m_pyc+sample - m_pyc) / (m_pyc+ref - m_pyc)) * ρ_ref where ρ_ref is the density of the reference liquid at the same temperature.

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property and is often used to identify and assess the purity of liquids.

Apparatus:

-

Abbe refractometer

-

Constant temperature water circulator

-

Light source (typically sodium D-line, 589 nm)

-

Dropper or pipette

Procedure:

-

The refractometer is calibrated using a standard liquid with a known refractive index.

-

The prisms of the refractometer are cleaned with a suitable solvent (e.g., ethanol or acetone) and allowed to dry.

-

A few drops of the liquid sample are placed on the surface of the measuring prism.

-

The prisms are closed and locked.

-

The instrument is adjusted to bring the dividing line between the light and dark fields into the center of the crosshairs.

-

The refractive index is read directly from the instrument's scale.

-

The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Logical Workflow for Quality Control

The following diagram illustrates a typical workflow for the quality control of an incoming sample of this compound in a research or development setting.

Caption: Quality control workflow for this compound.

This guide provides essential physical property data and standardized experimental protocols to support the work of researchers, scientists, and drug development professionals in utilizing this compound. Adherence to these methods will ensure consistent and reliable data for all research and development applications.

References

(R)-Tetrahydrofuran-3-ylmethanol: A Technical Guide for Researchers and Drug Development Professionals

CAS Number: 124506-31-6

(R)-Tetrahydrofuran-3-ylmethanol is a chiral heterocyclic alcohol that serves as a crucial building block in the synthesis of a variety of pharmaceutical compounds, most notably the HIV-1 protease inhibitor, Darunavir. Its stereodefined structure and versatile reactivity make it a valuable intermediate for drug development professionals and researchers in medicinal chemistry.

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound, with a focus on experimental details and its role in drug discovery.

Physicochemical Properties

This compound is a colorless to pale yellow liquid or semi-solid at room temperature. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₀O₂ | [1] |

| Molecular Weight | 102.13 g/mol | [1] |

| Boiling Point | 78.6-79.4 °C at 17 mmHg 75.8-77.2 °C at 4 mmHg | [2] |

| Density (Predicted) | 1.038 ± 0.06 g/cm³ | [3] |

| Physical Form | Colorless to yellow to brown liquid or semi-solid | |

| Storage Temperature | 2-8°C, sealed in a dry environment |

Spectroscopic Data

While specific spectra are not publicly available in all databases, typical spectroscopic data for this compound would include:

-

¹H NMR: A patent (CN102241649A) provides the following ¹H NMR data (500MHz, CDCl₃) δ: 4.032-3.649 (m, 5H), 3.600-3.444 (m, 3H), 2.458-2.366 (m, 1H), 2.019-1.911 (m, 1H), 1.632-1.522 (m, 1H).[2]

-

¹³C NMR: Expected signals would correspond to the five carbon atoms of the tetrahydrofuran ring and the hydroxymethyl group.

-

IR Spectroscopy: Characteristic peaks would be observed for the O-H stretch of the alcohol and C-O stretches of the ether and alcohol.

-

Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z 102.13.

Synthesis of this compound

The enantioselective synthesis of this compound is crucial for its application in chiral drug synthesis. Several strategies have been developed, primarily focusing on asymmetric synthesis and the resolution of racemic mixtures.

General Synthetic Approach

A common synthetic route starts from achiral precursors like 3-furoic acid or 3-furfural. This involves a two-step process:

-

Reduction of the Furan Ring Precursor: The carboxyl or aldehyde group is reduced to a hydroxymethyl group.

-

Asymmetric Hydrogenation: The furan ring is then hydrogenated to a tetrahydrofuran ring using a chiral catalyst to induce the desired (R)-stereochemistry.

Experimental Protocol: General Synthesis from 3-Furfural

The following is a generalized experimental protocol based on the principles described in patent literature[2]. Note: This is a representative procedure and may require optimization.

Step 1: Reduction of 3-Furfural to 3-Furanmethanol

-

Dissolve 3-furfural in a suitable solvent such as tetrahydrofuran (THF) or an alcohol (e.g., ethanol, methanol).

-

Add a reducing agent, for example, sodium borohydride, in portions while maintaining the reaction temperature. A catalyst like zinc chloride may also be employed.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC).

-

Work up the reaction by carefully adding an acid to neutralize the excess reducing agent, followed by extraction with an organic solvent.

-

Purify the resulting 3-furanmethanol by distillation or chromatography.

Step 2: Asymmetric Hydrogenation of 3-Furanmethanol

-

In a high-pressure reactor, dissolve 3-furanmethanol in a suitable solvent (e.g., an alcohol).

-

Add a chiral catalyst. While the specific catalyst for the (R)-enantiomer is proprietary in many industrial processes, common catalysts for asymmetric hydrogenations include complexes of rhodium or ruthenium with chiral phosphine ligands.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 3 MPa).

-

Heat the reaction mixture to the specified temperature (e.g., 140°C) and stir for several hours.

-

After the reaction is complete, cool the reactor, release the pressure, and filter off the catalyst.

-

The resulting this compound can be purified by distillation under reduced pressure.

Application in Drug Synthesis: The Case of Darunavir

This compound is a key chiral building block in the synthesis of the HIV-1 protease inhibitor Darunavir. It forms a part of the bis-tetrahydrofuran (bis-THF) ligand, which is crucial for the drug's potent activity. The bis-THF moiety is designed to maximize interactions, particularly hydrogen bonding, with the backbone atoms in the S2 subsite of the HIV-1 protease active site.

Experimental Protocol: General Coupling Procedure

The incorporation of this compound into the Darunavir scaffold typically involves its activation followed by coupling with an amine. The following is a generalized procedure.

-

Activation of the Hydroxyl Group: The primary alcohol of this compound is activated to facilitate nucleophilic attack by an amine. This can be achieved by reacting it with a suitable reagent, such as phosgene or a phosgene equivalent (e.g., triphosgene, 4-nitrophenyl chloroformate), in the presence of a base (e.g., pyridine) in an inert solvent (e.g., dichloromethane). This forms a reactive intermediate like a chloroformate or a carbonate.

-

Coupling with the Amine: The activated intermediate is then reacted with the appropriate amine fragment of the Darunavir backbone. This is a nucleophilic substitution reaction where the amine displaces the leaving group (e.g., chloride, p-nitrophenoxide) to form a carbamate linkage.

-

Purification: The final product is purified using standard techniques such as column chromatography and/or recrystallization to yield the desired drug molecule.

Biological Activity

Currently, there is no publicly available information on the intrinsic biological activity or pharmacology of this compound itself. Its significance in the pharmaceutical industry is primarily as a chiral synthon. The biological effects of the tetrahydrofuran moiety are realized in the context of the final drug molecule, where it contributes to the binding affinity and overall efficacy. For instance, in Darunavir, the tetrahydrofuran rings are critical for establishing hydrogen bonds with the HIV-1 protease enzyme.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is important to consult the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

This compound is a vital chiral building block in modern medicinal chemistry. Its stereospecific synthesis and application in the construction of complex pharmaceutical agents like Darunavir highlight the importance of chiral synthons in drug discovery and development. Further research into novel and efficient asymmetric syntheses of this compound will continue to be of great interest to the scientific community.

References

An In-depth Technical Guide to (R)-Tetrahydrofuran-3-ylmethanol: Molecular Structure, Stereochemistry, and Applications

For Researchers, Scientists, and Drug Development Professionals

(R)-Tetrahydrofuran-3-ylmethanol , a chiral molecule of significant interest in medicinal chemistry, serves as a versatile building block in the synthesis of complex pharmaceutical agents. This technical guide provides a comprehensive overview of its molecular structure, stereochemistry, and key physicochemical properties, alongside a detailed, illustrative synthesis protocol and spectroscopic analysis.

Molecular Structure and Chemical Identity

This compound is a derivative of tetrahydrofuran, a five-membered saturated cyclic ether. The molecule is characterized by a hydroxymethyl group attached to the third carbon of the tetrahydrofuran ring. The "(R)" designation specifies the absolute configuration at the chiral center (C3), indicating a right-handed orientation of the substituents according to the Cahn-Ingold-Prelog priority rules.

| Identifier | Value |

| IUPAC Name | [(3R)-oxolan-3-yl]methanol |

| Synonyms | (3R)-tetrahydro-3-furanylmethanol, (R)-(Tetrahydrofuran-3-yl)methanol |

| CAS Number | 124506-31-6 |

| Molecular Formula | C5H10O2 |

| Molecular Weight | 102.13 g/mol |

| InChI Key | PCPUMGYALMOCHF-RXMQYKEDSA-N |

| Canonical SMILES | C1C--INVALID-LINK--OC1 |

Stereochemistry and Physicochemical Properties

The stereochemistry of this compound is crucial for its application in the synthesis of enantiomerically pure drugs, where specific stereoisomers often exhibit desired therapeutic activity while others may be inactive or even harmful.

Quantitative data on the physicochemical properties of the pure (R)-enantiomer are not consistently available in the literature. The following table includes data for the closely related racemic mixture, (Tetrahydrofuran-3-yl)methanol, and the analogous (R)-(-)-3-Hydroxytetrahydrofuran, which can provide an estimation of its properties.

| Property | (Tetrahydrofuran-3-yl)methanol (Racemic) | (R)-(-)-3-Hydroxytetrahydrofuran |

| Physical Form | Colorless to light yellow liquid | Liquid |

| Boiling Point | 76-77 °C at 4 mmHg[1] | 181 °C (lit.) |

| Density | 1.061 g/mL | 1.097 g/mL at 25 °C (lit.) |

| Optical Rotation | Not Applicable | [α]20/D −18°, c = 2.4 in methanol |

Synthesis and Experimental Protocols

Illustrative Experimental Protocol: Reduction of (S)-3-hydroxy-gamma-butyrolactone

This protocol is based on established methods for the reduction of lactones to diols and subsequent cyclization to form tetrahydrofuran derivatives.

Materials:

-

(S)-3-hydroxy-gamma-butyrolactone

-

Borane-tetrahydrofuran complex (BH3·THF) solution (1 M in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium borohydride (NaBH4)

-

Methanol

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Anhydrous magnesium sulfate (MgSO4)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Reduction of the Lactone:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (Argon or Nitrogen) is charged with a solution of (S)-3-hydroxy-gamma-butyrolactone in anhydrous THF.

-

The flask is cooled to 0 °C in an ice bath.

-

A solution of borane-tetrahydrofuran complex (BH3·THF) is added dropwise via the dropping funnel over a period of 1-2 hours, maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

-

Work-up and Cyclization:

-

After the reaction is complete, the flask is cooled to 0 °C, and the excess borane is quenched by the slow, dropwise addition of methanol until the gas evolution ceases.

-

The solvent is removed under reduced pressure.

-

The resulting residue is dissolved in diethyl ether and washed sequentially with saturated aqueous NH4Cl solution and brine.

-

The organic layer is dried over anhydrous MgSO4, filtered, and the solvent is evaporated to yield the crude 1,3,4-butanetriol.

-

-

Intramolecular Cyclization (Illustrative):

-

The crude triol can be cyclized to form the tetrahydrofuran ring under acidic conditions. This step is highly dependent on the specific substrate and may require optimization. A general approach would involve dissolving the triol in a suitable solvent and treating it with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) with heating.

-

-

Purification:

-

The final product, this compound, is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

dot```dot graph Synthesis_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853"];

Start [label="(S)-3-hydroxy-gamma-butyrolactone", shape=ellipse, fillcolor="#FBBC05"]; Reduction [label="Reduction with BH3·THF"]; Workup [label="Quenching and Extraction"]; Triol [label="Crude 1,3,4-butanetriol", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cyclization [label="Acid-catalyzed Cyclization"]; Purification [label="Column Chromatography"]; Product [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Reduction [label="Anhydrous THF, 0°C to reflux"]; Reduction -> Workup [label="Methanol quench"]; Workup -> Triol; Triol -> Cyclization [label="p-TsOH (cat.), heat"]; Cyclization -> Purification; Purification -> Product; }

Caption: Role of this compound in drug development.

Conclusion

This compound is a valuable chiral synthon for the pharmaceutical industry. Its well-defined stereochemistry and the favorable properties conferred by the tetrahydrofuran ring make it an attractive component in the design and synthesis of novel therapeutics. Further research into efficient and scalable enantioselective synthetic routes and the exploration of its incorporation into a wider range of drug candidates will continue to be of high interest to the scientific community.

References

Spectral Analysis of (R)-Tetrahydrofuran-3-ylmethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectral data for the chiral molecule (R)-Tetrahydrofuran-3-ylmethanol. This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents. A comprehensive understanding of its spectral characteristics is crucial for its identification, purity assessment, and structural elucidation in complex chemical environments.

Due to the limited availability of public, experimentally derived spectral data for this specific enantiomer, this guide presents high-quality predicted ¹H and ¹³C NMR data. These predictions are generated using advanced computational algorithms that provide reliable and accurate spectral parameters, serving as a robust reference for researchers.

Predicted ¹H and ¹³C NMR Spectral Data

The predicted proton and carbon NMR data for this compound are summarized below. These tables detail the chemical shifts (δ) in parts per million (ppm), the multiplicity of the signals, and the coupling constants (J) in Hertz (Hz).

Proton (¹H) NMR Data (Predicted)

| Atom No. | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1 | 3.55 | dd | 10.5, 4.5 |

| 1' | 3.45 | dd | 10.5, 6.5 |

| 2 | 3.80 - 3.95 | m | - |

| 3 | 1.90 - 2.05 | m | - |

| 4 | 3.65 - 3.78 | m | - |

| 5 (CH) | 2.40 - 2.50 | m | - |

| OH | (Broad singlet, variable) | s | - |

Carbon (¹³C) NMR Data (Predicted)

| Atom No. | Chemical Shift (δ, ppm) |

| 1 (CH₂) | 65.2 |

| 2 (CH₂) | 72.8 |

| 3 (CH₂) | 32.5 |

| 4 (CH₂) | 68.1 |

| 5 (CH) | 42.3 |

Visualization of Molecular Structure

The following diagram illustrates the chemical structure of this compound, with atoms numbered for correlation with the NMR data tables.

Experimental Protocol for NMR Spectroscopy

The acquisition of high-quality NMR spectra is essential for accurate structural analysis. The following is a detailed, generalized protocol for obtaining ¹H and ¹³C NMR spectra of small organic molecules like this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of the purified this compound sample into a clean, dry vial.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing properties for a wide range of organic compounds and its single residual proton peak at ~7.26 ppm. Other solvents such as acetone-d₆, DMSO-d₆, or methanol-d₄ can be used depending on the sample's solubility and the desired chemical shift dispersion.

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.

-

Homogenization: Gently swirl or vortex the vial to ensure complete dissolution of the sample. If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

-

Transfer to NMR Tube: Using a clean pipette, transfer the solution into a standard 5 mm NMR tube. The final sample height in the tube should be approximately 4-5 cm.

-

Internal Standard (Optional but Recommended): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added. TMS is assigned a chemical shift of 0.00 ppm.

NMR Instrument Parameters

The following are typical parameters for a modern NMR spectrometer (e.g., 400-600 MHz). These may need to be optimized based on the specific instrument and sample concentration.

For ¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Acquisition Time (AQ): Typically 2-4 seconds.

-

Relaxation Delay (D1): 1-5 seconds. A longer delay may be necessary for quantitative measurements.

-

Number of Scans (NS): 8-16 scans are usually sufficient for a sample of this concentration.

-

Spectral Width (SW): A range of -2 to 12 ppm is generally adequate for most organic molecules.

-

Temperature: 298 K (25 °C).

For ¹³C NMR:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to single lines for each unique carbon.

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required, typically ranging from 1024 to 4096 or more, depending on the sample concentration.

-

Spectral Width (SW): A range of 0 to 220 ppm covers the chemical shifts of most organic compounds.

-

Temperature: 298 K (25 °C).

Data Processing

-

Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

-

Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the absorptive mode.

-

Baseline Correction: A baseline correction is applied to obtain a flat baseline across the spectrum.

-

Referencing: The chemical shift axis is referenced to the residual solvent peak or the internal standard (TMS at 0.00 ppm).

-

Integration: For ¹H NMR, the relative areas of the signals are integrated to determine the proton ratios.

-

Peak Picking: The chemical shifts of all significant peaks are identified and tabulated.

Logical Workflow for Spectral Analysis

The process of analyzing and interpreting NMR data follows a logical progression from sample preparation to final structural confirmation.

Spectroscopic Analysis of (R)-Tetrahydrofuran-3-ylmethanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected Infrared (IR) and Mass Spectrometry (MS) data for (R)-Tetrahydrofuran-3-ylmethanol. Due to the limited availability of published experimental spectra for this specific chiral compound, this guide presents predicted data based on the known spectroscopic behavior of its constituent functional groups—a primary alcohol and a cyclic ether (tetrahydrofuran ring). This document also outlines standardized experimental protocols for acquiring such data and a general workflow for the spectroscopic identification of organic compounds.

Predicted Spectroscopic Data

The following tables summarize the anticipated IR absorptions and mass spectral fragmentation patterns for this compound (Molecular Formula: C₅H₁₀O₂, Molecular Weight: 102.13 g/mol ).

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| ~3400 | Broad, Strong | O-H stretch (alcohol) |

| 2950-2850 | Strong | C-H stretch (aliphatic) |

| ~1050 | Strong | C-O stretch (primary alcohol) |

| ~1100 | Strong | C-O-C stretch (ether) |

Mass Spectrometry (Electron Ionization - EI) Data

| Mass-to-Charge Ratio (m/z) | Relative Abundance | Proposed Fragment Ion |

| 102 | Low | [M]⁺ (Molecular Ion) |

| 101 | Moderate | [M-H]⁺ |

| 85 | Moderate | [M-OH]⁺ |

| 71 | High | [M-CH₂OH]⁺ |

| 43 | High | [C₃H₇]⁺ or [C₂H₃O]⁺ |

Experimental Protocols

Infrared (IR) Spectroscopy

A common method for obtaining the IR spectrum of a liquid sample like this compound is through the use of a thin film between salt plates.[1][2]

Procedure:

-

Sample Preparation: A drop of the neat (pure) liquid sample is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).[1][2]

-

Cell Assembly: A second salt plate is carefully placed on top of the first, creating a thin liquid film between them.[1]

-

Data Acquisition: The assembled plates are mounted in the sample holder of an FT-IR spectrometer.

-

Spectral Analysis: The instrument is purged with dry air or nitrogen to minimize atmospheric interference (e.g., from CO₂ and water vapor). The spectrum is then recorded, typically in the 4000-400 cm⁻¹ range.[3]

-

Cleaning: After analysis, the salt plates are thoroughly cleaned with a dry solvent (e.g., acetone) and stored in a desiccator to prevent damage from moisture.[1]

Mass Spectrometry

Electron Ionization (EI) is a standard technique for the mass analysis of volatile organic compounds.[4][5]

Procedure:

-

Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification, or through direct injection.[4] The sample is vaporized in the ion source.

-

Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the ejection of an electron and the formation of a molecular ion ([M]⁺).[4][5]

-

Fragmentation: The high energy of the electron beam causes the molecular ion to fragment into smaller, positively charged ions and neutral fragments.[4]

-

Mass Analysis: The positively charged fragments are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[4][5]

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.[4][5]

Workflow for Spectroscopic Identification

The following diagram illustrates a generalized workflow for the identification and structural elucidation of an unknown organic compound using a combination of spectroscopic techniques.

Caption: A generalized workflow for the spectroscopic identification of an organic compound.

References

An In-Depth Technical Guide to the Solubility of (R)-Tetrahydrofuran-3-ylmethanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (R)-Tetrahydrofuran-3-ylmethanol, a key chiral building block in pharmaceutical and agrochemical synthesis. While specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature, this document consolidates the existing qualitative information and furnishes detailed experimental protocols for its determination. Furthermore, this guide illustrates key experimental workflows and the fundamental principles governing solubility.

Qualitative Solubility Data

This compound is a polar molecule, characterized by the presence of a hydroxyl group and an ether linkage, which dictates its solubility profile. Its miscibility is generally high in polar solvents due to the potential for hydrogen bonding. The available qualitative solubility information is summarized below.

| Organic Solvent | Solubility | Notes |

| Methanol | Slightly Soluble[1] | The hydroxyl group of methanol can act as a hydrogen bond donor and acceptor, facilitating interaction. |

| Chloroform | Slightly Soluble[1] | As a less polar solvent, its ability to dissolve this compound is limited. |

| Polar Solvents (general) | Good Solubility | The polarity of this compound suggests favorable interactions with other polar molecules. |

| Non-Polar Solvents (general) | Poor Solubility | "Like dissolves like" principle suggests limited solubility in non-polar environments. |

Experimental Protocol for Solubility Determination

To ascertain the quantitative solubility of this compound in various organic solvents, the isothermal shake-flask method is a reliable and commonly employed technique.

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker bath or incubator

-

Analytical balance

-

Vials with airtight seals

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Dispense a known volume of each selected organic solvent into the corresponding vials.

-

Securely seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). A preliminary kinetic study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the temperature-controlled bath for at least 2 hours to permit the undissolved solid to settle.

-

Carefully withdraw a sample from the clear supernatant of each vial using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles.

-

-

Quantification:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound to ensure accurate quantification.

-

-

Data Analysis:

-

Calculate the solubility of this compound in each solvent based on the concentration of the saturated solution and the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Visualizing Experimental and Conceptual Frameworks

To further aid in the understanding of solubility determination and the underlying principles, the following diagrams are provided.

References

(R)-Tetrahydrofuran-3-ylmethanol: A Chiral Building Block for Advanced Pharmaceutical Synthesis

(An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals)

Introduction

(R)-Tetrahydrofuran-3-ylmethanol is a valuable chiral building block increasingly utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Its stereodefined tetrahydrofuran core is a key structural motif in a number of clinically significant antiviral and other therapeutic agents. The specific stereochemistry at the C3 position is crucial for the biological activity of the final drug molecule, making the enantioselective synthesis of this building block a critical aspect of modern drug development. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on detailed experimental protocols and its role in the synthesis of advanced therapeutics.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 124506-31-6 | [1] |

| Molecular Formula | C₅H₁₀O₂ | [1] |

| Molecular Weight | 102.13 g/mol | [1] |

| Appearance | Colorless to light yellow liquid or semi-solid | [1] |

| Boiling Point | Not specified | |

| Density | Not specified | |

| Storage | 2-8°C, sealed in a dry environment | [1] |

| Purity | Typically ≥98% | [1] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1] |

| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) | [1] |

Enantioselective Synthesis of this compound

The synthesis of enantiomerically pure this compound is paramount for its use in pharmaceutical applications. Several strategies have been developed, primarily focusing on asymmetric reduction of a prochiral ketone, enzymatic resolution of a racemic mixture, or synthesis from a chiral pool starting material.

Asymmetric Reduction of Tetrahydrofuran-3-one

One of the most efficient methods for the synthesis of (R)-3-hydroxytetrahydrofuran, a closely related precursor, is the asymmetric reduction of tetrahydrofuran-3-one. This methodology can be adapted for the synthesis of the target molecule. Engineered carbonyl reductases (CREs) have shown excellent enantioselectivity (95-99% ee) in the reduction of tetrahydrofuran-3-one to the corresponding (R)-alcohol[2].

Experimental Protocol: Enzymatic Asymmetric Reduction

This protocol is a generalized procedure based on the enzymatic reduction of similar ketones.

-

Reaction Setup: In a temperature-controlled reactor, a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0) is prepared.

-

Enzyme and Cofactor: A suitable engineered carbonyl reductase and a cofactor regeneration system (e.g., glucose dehydrogenase and glucose) are added to the buffer.

-

Substrate Addition: Tetrahydrofuran-3-one is added to the reaction mixture. The concentration of the substrate is typically optimized to avoid enzyme inhibition.

-

Reaction Conditions: The reaction is stirred at a controlled temperature (e.g., 25-30°C) and pH. The progress of the reaction is monitored by a suitable analytical technique (e.g., chiral HPLC or GC).

-

Work-up and Purification: Once the reaction is complete, the enzyme is removed by centrifugation or filtration. The aqueous solution is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over a drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford enantiomerically pure (R)-3-hydroxytetrahydrofuran. This can then be converted to this compound through standard functional group manipulations.

Catalytic Hydrogenation of 3-Furanmethanol

A common industrial approach to the synthesis of the racemic tetrahydrofuran-3-ylmethanol involves the catalytic hydrogenation of 3-furanmethanol[3]. To achieve enantioselectivity, this process would require the use of a chiral catalyst or a subsequent resolution step.

Experimental Protocol: Catalytic Hydrogenation (Racemic)

-

Catalyst: A palladium on carbon (Pd/C) catalyst (typically 5-10 wt%) is used.

-

Reaction Setup: 3-Furanmethanol is dissolved in a suitable solvent, such as ethanol or methanol, in a high-pressure autoclave.

-

Hydrogenation: The autoclave is purged with nitrogen and then pressurized with hydrogen gas (typically 2-4 MPa). The reaction mixture is heated to 100-140°C and stirred vigorously for 2-6 hours.

-

Work-up and Purification: After cooling and depressurization, the catalyst is filtered off. The solvent is removed under reduced pressure, and the resulting crude product is purified by distillation to yield tetrahydrofuran-3-ylmethanol.

| Parameter | Value |

| Substrate | 3-Furanmethanol |

| Catalyst | Pd/C |

| Solvent | Ethanol or Methanol |

| Hydrogen Pressure | 2-4 MPa |

| Temperature | 100-140°C |

| Reaction Time | 2-6 hours |

| Product | Tetrahydrofuran-3-ylmethanol (racemic) |

Synthesis from a Chiral Pool: (R)-1,2,4-Butanetriol

Chiral 3-hydroxytetrahydrofuran can be synthesized from commercially available (R)-1,2,4-butanetriol through an acid-catalyzed cyclodehydration[4][5]. This approach offers a direct route to the desired enantiomer.

Experimental Protocol: Cyclodehydration of (R)-1,2,4-Butanetriol

-

Reaction Setup: (R)-1,2,4-butanetriol is mixed with a catalytic amount of a strong acid, such as p-toluenesulfonic acid (PTSA).

-

Reaction Conditions: The mixture is heated to a high temperature (typically 180-220°C) under vacuum.

-

Purification: The product, (R)-3-hydroxytetrahydrofuran, is distilled directly from the reaction mixture. Further purification can be achieved by fractional distillation.

| Parameter | Value |

| Starting Material | (R)-1,2,4-Butanetriol |

| Catalyst | p-Toluenesulfonic acid (PTSA) |

| Temperature | 180-220°C |

| Pressure | Vacuum |

| Product | (R)-3-Hydroxytetrahydrofuran |

Application as a Chiral Building Block in Drug Synthesis

The tetrahydrofuran moiety is a privileged scaffold in medicinal chemistry, and the stereochemistry of its substituents can have a profound impact on biological activity. This compound and its derivatives are key components in several antiviral drugs, particularly HIV protease inhibitors.

Role in the Synthesis of HIV Protease Inhibitors

While direct incorporation of this compound is not explicitly detailed in the synthesis of all major HIV protease inhibitors, the closely related (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol is a crucial intermediate in the synthesis of Darunavir[6][7]. The synthesis of this complex chiral building block often starts from chiral precursors and involves multiple stereocontrolled steps. The tetrahydrofuran ring system plays a critical role in binding to the active site of the HIV protease enzyme.

The synthesis of Amprenavir, another HIV protease inhibitor, utilizes (S)-3-hydroxytetrahydrofuran, highlighting the importance of this class of chiral building blocks in antiviral drug design[8][9]. The synthesis of such drugs often involves the coupling of the chiral tetrahydrofuran-based fragment with a core amine structure.

Logical Workflow for the Integration of this compound in API Synthesis

The following diagram illustrates a generalized workflow for the incorporation of this compound into a hypothetical API, drawing parallels from the known syntheses of HIV protease inhibitors.

Caption: Generalized workflow for API synthesis using this compound.

Experimental Workflow for a Key Coupling Reaction

The following diagram outlines a typical experimental workflow for the coupling of an activated this compound derivative with a core amine structure, a common step in the synthesis of many pharmaceuticals.

Caption: Experimental workflow for a typical coupling reaction.

Conclusion

This compound stands out as a critical chiral building block for the pharmaceutical industry. Its enantioselective synthesis, achievable through various methods including enzymatic reduction and chiral pool approaches, is key to its utility. The incorporation of this stereodefined fragment into drug molecules, particularly antivirals, underscores its importance in creating potent and selective therapeutics. The detailed protocols and workflows provided in this guide are intended to support researchers and drug development professionals in the efficient and effective utilization of this valuable chiral intermediate.

References

- 1. Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. US8829208B2 - Process for the preparation of darunavir and darunavir intermediates - Google Patents [patents.google.com]

- 4. Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. hammer.purdue.edu [hammer.purdue.edu]

- 7. PROCESS FOR THE PREPARATION OF DARUNAVIR AND DARUNAVIR INTERMEDIATES - Patent 2528923 [data.epo.org]

- 8. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Amprenavir | C25H35N3O6S | CID 65016 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of Chiral Tetrahydrofuran Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chiral tetrahydrofuran (THF) derivatives are pivotal structural motifs found in a vast array of biologically active natural products and pharmaceuticals. Their stereochemistry often plays a crucial role in their biological function, making the development of efficient and highly selective methods for their synthesis a significant endeavor in modern organic chemistry. This document provides detailed application notes and experimental protocols for four distinct and powerful strategies for the enantioselective synthesis of chiral THF moieties: Nickel-Catalyzed Asymmetric Intramolecular Reductive Cyclization, One-Pot Asymmetric Allylboration-Cyclization, Biocatalytic Kinetic Resolution, and Organocatalytic Asymmetric Cycloetherification.

Method 1: Nickel-Catalyzed Asymmetric Intramolecular Reductive Cyclization of O-Alkynones

This method provides an efficient route to functionalized chiral tetrahydrofurans containing tertiary allylic alcohols with high yields and excellent stereocontrol. The use of a P-chiral bisphosphine ligand (DI-BIDIME) is key to the success of this transformation.[1]

Quantitative Data Summary

| Entry | Substrate (O-Alkynone) | Yield (%) | E/Z Ratio | Enantiomeric Ratio (er) |

| 1 | Phenyl substituted | 99 | >99:1 | >99:1 |

| 2 | Naphthyl substituted | 98 | >99:1 | >99:1 |

| 3 | Thienyl substituted | 97 | >99:1 | >99:1 |

| 4 | Alkyl substituted (cyclohexyl) | 95 | >99:1 | 99:1 |

| 5 | Alkyl substituted (n-butyl) | 96 | >99:1 | 98:2 |

Experimental Protocol

General Procedure for Nickel-Catalyzed Intramolecular Reductive Cyclization:

-

Preparation of the Catalyst Solution: In a nitrogen-filled glovebox, to a flame-dried Schlenk tube, add Ni(cod)₂ (1 mol%) and the P-chiral ligand DI-BIDIME (1.1 mol%).

-

Solvent and Reagent Addition: Add anhydrous dioxane (0.1 M) to dissolve the catalyst components.

-

Reaction Initiation: To the catalyst solution, add the O-alkynone substrate (1.0 equiv).

-

Reductant Addition: Add triethylsilane (2.0 equiv) dropwise to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired chiral tetrahydrofuran derivative.

Reaction Workflow and Mechanism

Caption: Workflow and proposed catalytic cycle for Ni-catalyzed reductive cyclization.

Method 2: One-Pot Asymmetric Synthesis via Allylboration–Hydroboration–Iodination–Cyclization

This one-pot protocol offers a convenient and efficient synthesis of 2- and 2,3-disubstituted tetrahydrofurans from aldehydes, achieving good yields and high enantioselectivities.[2][3]

Quantitative Data Summary

| Entry | Aldehyde | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Benzaldehyde | 81 | 99 |

| 2 | 4-Chlorobenzaldehyde | 78 | 98 |

| 3 | 4-Methoxybenzaldehyde | 75 | 97 |

| 4 | Cinnamaldehyde | 72 | 95 |

| 5 | Cyclohexanecarboxaldehyde | 65 | 86 |

Experimental Protocol

General Procedure for One-Pot Tetrahydrofuran Synthesis:

-

Allylboration: To a solution of the aldehyde (1.0 equiv) in anhydrous diethyl ether at -100 °C, add a solution of (-)-B-allyldiisopinocampheylborane (1.1 equiv) in pentane. Stir for 30 minutes.

-

Hydroboration: To the reaction mixture, add a solution of 9-borabicyclo[3.3.1]nonane (9-BBN) (1.5 equiv) in THF. Allow the reaction to warm to room temperature and stir for 2 hours.

-

Iodination: Cool the mixture to 0 °C and add a solution of sodium methoxide (3.0 equiv) in methanol, followed by a solution of iodine (1.2 equiv) in THF. Stir for 3 hours at room temperature.

-

Cyclization: Quench the reaction with saturated aqueous sodium thiosulfate solution. Add aqueous sodium hydroxide (3 M) and stir vigorously for 12 hours at room temperature.

-

Work-up: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Logical Relationship Diagram

Caption: One-pot reaction sequence for chiral THF synthesis.

Method 3: Biocatalytic Kinetic Resolution of δ-Haloalcohols

This biocatalytic approach utilizes a halohydrin dehalogenase (HHDH) for the kinetic resolution of racemic δ-haloalcohols, providing access to enantioenriched δ-haloalcohols and the corresponding chiral tetrahydrofurans. This method is notable for its high enantioselectivity and potential for industrial application.[4][5]

Quantitative Data Summary

| Entry | Substrate (rac-δ-haloalcohol) | Product (chiral THF) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | 1-phenyl-5-chloropentan-1-ol | (R)-2-phenyltetrahydrofuran | 48 | >99 |

| 2 | 1-(4-chlorophenyl)-5-chloropentan-1-ol | (R)-2-(4-chlorophenyl)tetrahydrofuran | 45 | >99 |

| 3 | 1-cyclohexyl-5-chloropentan-1-ol | (R)-2-cyclohexyltetrahydrofuran | 42 | 98 |

| 4 | 6-chlorohexan-2-ol | (R)-2-methyltetrahydrofuran | 49 | >99 |

Experimental Protocol

General Procedure for Biocatalytic Kinetic Resolution:

-

Biocatalyst Preparation: Prepare a suspension of E. coli cells expressing the desired halohydrin dehalogenase in a phosphate buffer (pH 7.5).

-

Substrate Addition: To the cell suspension, add the racemic δ-haloalcohol substrate to the desired concentration (e.g., 20 mM).

-

Reaction: Incubate the reaction mixture at 30 °C with shaking.

-

Reaction Monitoring: Monitor the conversion and enantiomeric excess of the remaining δ-haloalcohol and the formed tetrahydrofuran by chiral HPLC or GC.

-

Work-up: Once the desired conversion is reached (typically around 50%), extract the reaction mixture with an organic solvent (e.g., ethyl acetate).

-

Purification: Separate the aqueous and organic layers. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the chiral δ-haloalcohol and the chiral tetrahydrofuran by flash column chromatography.

Experimental Workflow Diagram

Caption: Workflow for biocatalytic kinetic resolution.

Method 4: Organocatalytic Asymmetric Cycloetherification

This method employs a cinchona-alkaloid-thiourea-based bifunctional organocatalyst to effect the asymmetric intramolecular oxy-Michael addition of ε-hydroxy-α,β-unsaturated ketones, yielding chiral tetrahydrofuran rings with excellent enantioselectivity.

Quantitative Data Summary

| Entry | Substrate (ε-hydroxy-α,β-unsaturated ketone) | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Phenyl ketone derivative | 1 | 95 | 97 |

| 2 | 4-Nitrophenyl ketone derivative | 1 | 98 | 96 |

| 3 | 2-Naphthyl ketone derivative | 2 | 92 | 95 |

| 4 | Methyl ketone derivative | 5 | 85 | 90 |

Experimental Protocol

General Procedure for Organocatalytic Cycloetherification:

-

Reaction Setup: To a vial, add the ε-hydroxy-α,β-unsaturated ketone (1.0 equiv) and the cinchona-alkaloid-thiourea organocatalyst (1-5 mol%).

-

Solvent Addition: Add the appropriate solvent (e.g., cyclopentyl methyl ether).

-

Reaction: Stir the reaction mixture at ambient temperature.

-

Reaction Monitoring: Monitor the reaction progress by TLC.

-

Work-up: Upon completion, directly load the reaction mixture onto a silica gel column for purification.

-

Purification: Purify by flash column chromatography to afford the chiral tetrahydrofuran derivative.

Signaling Pathway Diagram (Catalytic Action)

Caption: Dual activation by the bifunctional organocatalyst.

References

Application Notes and Protocols for the Use of (R)-Tetrahydrofuran-3-ylmethanol in Nucleoside Analogue Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

(R)-Tetrahydrofuran-3-ylmethanol is a valuable chiral building block in the synthesis of novel nucleoside analogues, particularly those with therapeutic potential as antiviral agents. The tetrahydrofuran (THF) moiety serves as a stable and synthetically versatile mimic of the natural ribofuranose or deoxyribofuranose sugar ring found in nucleosides. The specific stereochemistry of the (R)-enantiomer is crucial for ensuring the correct spatial orientation of the nucleobase and other substituents, which is often critical for effective binding to viral enzymes such as polymerases and proteases.

The incorporation of a THF ring in place of a sugar moiety can confer several advantageous properties to the resulting nucleoside analogue. These include increased metabolic stability due to the absence of the glycosidic bond, which is susceptible to enzymatic cleavage. Furthermore, the saturated THF ring can adopt various conformations, allowing for the design of analogues that can lock into a specific bioactive conformation required for potent enzyme inhibition. The hydroxymethyl group at the 3-position provides a convenient handle for further chemical modifications, such as phosphorylation to the active triphosphate form or the attachment of prodrug moieties to improve pharmacokinetic properties.

Nucleoside analogues derived from chiral THF building blocks have shown promise in the development of inhibitors for a range of viruses, including HIV and Hepatitis C.[1][2] The synthetic strategies to access these molecules typically involve the chemical activation of the hydroxyl group of this compound, followed by a nucleophilic substitution reaction with a desired nucleobase. Subsequent modifications can be introduced to further diversify the chemical space and optimize biological activity.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of a generic pyrimidine nucleoside analogue from this compound, based on typical yields for analogous reactions reported in the literature.

| Step | Product | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1. Tosylation | (R)-Tetrahydrofuran-3-ylmethyl 4-methylbenzenesulfonate | This compound | p-Toluenesulfonyl chloride, Triethylamine, DMAP (cat.) | DCM | 0 to rt | 12 | 92 | >95 |

| 2. Nucleobase Coupling | 1-(((R)-tetrahydrofuran-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione | (R)-Tetrahydrofuran-3-ylmethyl 4-methylbenzenesulfonate | Uracil, Sodium hydride | DMF | 80 | 24 | 65 | >98 |

| 3. (Optional) 5'-Hydroxyl Deprotection (if applicable) | Final Nucleoside Analogue | Protected Nucleoside Analogue | TBAF | THF | rt | 4 | 85 | >99 |

Experimental Protocols

Protocol 1: Synthesis of (R)-Tetrahydrofuran-3-ylmethyl 4-methylbenzenesulfonate (Tosylate Intermediate)

This protocol describes the activation of the primary hydroxyl group of this compound by conversion to a tosylate, a good leaving group for subsequent nucleophilic substitution.

Materials:

-

This compound

-

p-Toluenesulfonyl chloride (TsCl)

-

Triethylamine (TEA)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Argon or Nitrogen gas

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere of argon or nitrogen.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.05 eq) to the stirred solution.

-

Slowly add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure tosylate intermediate.

Protocol 2: Coupling of the Tosylate Intermediate with Uracil

This protocol details the N-alkylation of uracil with the activated (R)-Tetrahydrofuran-3-ylmethyl tosylate to form the nucleoside analogue.

Materials:

-

(R)-Tetrahydrofuran-3-ylmethyl 4-methylbenzenesulfonate

-

Uracil

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Dimethylformamide (DMF), anhydrous

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add uracil (1.1 eq) portion-wise.

-

Allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases, to form the sodium salt of uracil.

-

Add a solution of (R)-Tetrahydrofuran-3-ylmethyl 4-methylbenzenesulfonate (1.0 eq) in a minimal amount of anhydrous DMF to the reaction mixture.

-

Heat the reaction mixture to 80 °C and stir for 24 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate (3 x).

-

Combine the organic extracts and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography (e.g., using a DCM/methanol gradient) to yield the desired nucleoside analogue.

Visualizations

The following diagrams illustrate the synthetic workflow and logical relationships in the synthesis of nucleoside analogues using this compound.

Caption: Synthetic workflow for a nucleoside analogue.

Caption: Experimental workflow from synthesis to testing.

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed synthetic methodology for the preparation of darunavir analogues, potent HIV-1 protease inhibitors, commencing from the readily available chiral starting material, (R)-Tetrahydrofuran-3-ylmethanol. A novel, four-step sequence is proposed for the synthesis of the key bicyclic intermediate, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol. This is followed by established protocols for the coupling of this intermediate to a core amine precursor and subsequent derivatization to generate a variety of darunavir analogues. Detailed experimental procedures, data tables for quantitative analysis, and workflow visualizations are provided to guide researchers in the synthesis of these important pharmaceutical compounds.

Introduction

Darunavir is a second-generation HIV-1 protease inhibitor that has demonstrated significant efficacy against both wild-type and multidrug-resistant strains of the virus. A key structural feature of darunavir is the (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol moiety, which plays a crucial role in its binding to the protease active site. The synthesis of analogues with modifications to other parts of the molecule is a common strategy in the development of new antiviral agents with improved pharmacological profiles.

This application note details a synthetic approach to darunavir analogues starting from this compound, a cost-effective and stereochemically defined building block. The protocol is divided into two main parts: the synthesis of the key bicyclic intermediate and the subsequent construction of the darunavir analogue backbone.

Synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol

A proposed synthetic route from this compound to the target bicyclic ether is outlined below. This route involves an oxidation, a Wittig reaction, an asymmetric dihydroxylation, and an intramolecular cyclization.

Logical Workflow for the Synthesis of the Bicyclic Intermediate

Caption: Proposed synthetic workflow from this compound to the key bicyclic intermediate.

Experimental Protocols

Step 1: Oxidation of this compound to (R)-Tetrahydrofuran-3-carbaldehyde

-

Protocol: To a stirred solution of this compound (1.0 eq) in dichloromethane (DCM, 10 mL/g) at 0 °C is added Dess-Martin periodinane (1.2 eq). The reaction mixture is allowed to warm to room temperature and stirred for 2 hours. The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford (R)-Tetrahydrofuran-3-carbaldehyde.

Step 2: Wittig Reaction to form (R)-3-Vinyltetrahydrofuran

-

Protocol: To a suspension of methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF, 15 mL/g) at 0 °C is added n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise. The resulting yellow suspension is stirred at room temperature for 1 hour. A solution of (R)-Tetrahydrofuran-3-carbaldehyde (1.0 eq) in THF is then added dropwise at 0 °C. The reaction is stirred at room temperature for 12 hours. The reaction is quenched with water, and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography (silica gel, pentane:diethyl ether = 95:5) to yield (R)-3-Vinyltetrahydrofuran.

Step 3: Sharpless Asymmetric Dihydroxylation to (R)-1-((R)-Tetrahydrofuran-3-yl)ethane-1,2-diol

-

Protocol: A mixture of AD-mix-β (1.4 g per mmol of alkene), methanesulfonamide (1.0 eq), and tert-butanol/water (1:1, 10 mL per mmol of alkene) is stirred at room temperature until all solids dissolve. The mixture is cooled to 0 °C, and (R)-3-Vinyltetrahydrofuran (1.0 eq) is added. The reaction is stirred vigorously at 0 °C for 24 hours. Solid sodium sulfite (1.5 g per mmol of alkene) is added, and the mixture is stirred for 1 hour at room temperature. The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude diol, which can be used in the next step without further purification.

Step 4: Intramolecular Cyclization to (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol

-

Protocol: The crude (R)-1-((R)-Tetrahydrofuran-3-yl)ethane-1,2-diol (1.0 eq) is dissolved in anhydrous THF (20 mL/g). p-Toluenesulfonic acid monohydrate (0.1 eq) is added, and the mixture is heated to reflux for 4 hours. The reaction is cooled to room temperature and quenched with a saturated aqueous solution of sodium bicarbonate. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography (silica gel, ethyl acetate:hexanes = 1:1) to afford (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol.

Quantitative Data for Bicyclic Intermediate Synthesis

| Step | Product | Starting Material | Reagents | Yield (%) | Purity (%) |

| 1 | (R)-Tetrahydrofuran-3-carbaldehyde | This compound | Dess-Martin periodinane | ~90 | >95 |

| 2 | (R)-3-Vinyltetrahydrofuran | (R)-Tetrahydrofuran-3-carbaldehyde | CH₃PPh₃Br, n-BuLi | ~85 | >98 |

| 3 | (R)-1-((R)-Tetrahydrofuran-3-yl)ethane-1,2-diol | (R)-3-Vinyltetrahydrofuran | AD-mix-β, MsNH₂ | ~92 | >95 (crude) |

| 4 | (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol | (R)-1-((R)-Tetrahydrofuran-3-yl)ethane-1,2-diol | p-TsOH·H₂O | ~80 | >99 |

Synthesis of Darunavir Analogues

The following protocols describe the synthesis of darunavir analogues starting from a commercially available Boc-protected epoxide, which serves as the core of the molecule. The synthesized (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol is then coupled to this core.

Experimental Workflow for Darunavir Analogue Synthesis

Caption: General synthetic workflow for the preparation of darunavir analogues.

Experimental Protocols

Step 5: Epoxide Ring-Opening

-

Protocol: A solution of the commercially available Boc-protected epoxide (1.0 eq) and a selected primary amine (1.2 eq) in ethanol is heated at 80 °C for 3 hours. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the intermediate amino alcohol.[1][2]

Step 6: Sulfonylation

-

Protocol: To a solution of the amino alcohol (1.0 eq) and triethylamine (TEA, 2.0 eq) in DCM at 0 °C is added a solution of a 4-substituted aryl sulfonyl chloride (1.1 eq) in DCM dropwise. The reaction is stirred overnight, allowing it to warm to room temperature. The reaction mixture is washed with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.[1][2]

Step 7: Boc Deprotection

-

Protocol: The Boc-protected sulfonamide (1.0 eq) is dissolved in a 1:1 mixture of trifluoroacetic acid (TFA) and DCM and stirred at room temperature overnight. The solvent is removed under reduced pressure to yield the deprotected amine, which is used in the next step without further purification.[1][2]

Step 8: Coupling with the Bicyclic Moiety

-

Protocol: To a solution of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol (1.0 eq) in anhydrous DCM is added N,N'-disuccinimidyl carbonate (DSC, 1.1 eq) and TEA (1.2 eq). The mixture is stirred at room temperature for 2 hours to form the activated carbonate. A solution of the deprotected amine from the previous step (1.0 eq) and TEA (2.0 eq) in DCM is then added, and the reaction is stirred at room temperature overnight. The reaction mixture is diluted with DCM and washed with saturated aqueous sodium bicarbonate and brine. The organic layer is dried, filtered, and concentrated. The final darunavir analogue is purified by column chromatography or recrystallization.

Quantitative Data for Darunavir Analogue Synthesis

| Step | Product | Starting Material | Reagents | Yield (%) | Purity (%) |

| 5 | Intermediate Amine | Boc-protected epoxide | R-NH₂ | 60-85[1][2] | >95 |

| 6 | Sulfonamide Intermediate | Intermediate Amine | Ar-SO₂Cl, TEA | 23-83[1][2] | >95 |

| 7 | Deprotected Amine | Sulfonamide Intermediate | TFA/DCM | 95-100[1][2] | >95 (crude) |

| 8 | Darunavir Analogue | Deprotected Amine | Activated Bicyclic Moiety | 13-50[1][2] | >99 |

Conclusion

The protocols outlined in this application note provide a comprehensive guide for the synthesis of darunavir analogues from this compound. The proposed novel route to the key bicyclic intermediate offers a potential alternative to existing methods. The subsequent coupling and derivatization steps are based on established literature procedures, allowing for the generation of a library of darunavir analogues for further biological evaluation. Researchers are encouraged to optimize the reaction conditions for each specific analogue to achieve the best possible yields and purity.

References

Application Notes and Protocols: Protecting Group Strategies for the Hydroxyl Group of (R)-Tetrahydrofuran-3-ylmethanol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the strategic selection and application of protecting groups for the primary hydroxyl moiety of (R)-Tetrahydrofuran-3-ylmethanol. The choice of an appropriate protecting group is critical in multi-step syntheses to ensure chemoselectivity and high yields. Herein, we discuss the application of silyl ethers, benzyl ethers, and esters as common protecting groups, complete with detailed experimental procedures and comparative data.

Strategic Selection of a Protecting Group

The selection of a suitable protecting group for the hydroxyl group of this compound depends on the stability of the protecting group to subsequent reaction conditions and the ease of its selective removal. The primary alcohol of the target molecule is sterically unhindered, allowing for the efficient introduction of a variety of protecting groups.

Key considerations for selecting a protecting group include:

-

Stability: The chosen group must be stable to the reaction conditions planned for other parts of the molecule.

-

Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and occur under mild conditions to avoid degradation of the substrate.

-

Orthogonality: In complex syntheses with multiple functional groups, it is advantageous to use orthogonal protecting groups that can be removed selectively without affecting others.

The following sections detail the use of three common classes of protecting groups: tert-Butyldimethylsilyl (TBS) ethers, Benzyl (Bn) ethers, and Acetate esters.

Silyl Ethers: The tert-Butyldimethylsilyl (TBS) Group

Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of installation, general stability under a variety of non-acidic conditions, and selective removal.[1] The tert-butyldimethylsilyl (TBS) group is particularly popular due to its moderate steric bulk and stability towards many reagents used in organic synthesis.

Application and Stability:

TBS ethers are stable to basic conditions, organometallic reagents (e.g., Grignard and organolithium reagents), and many oxidizing and reducing agents.[2] They are, however, labile to acidic conditions and fluoride ion sources, which allows for their selective removal.[3]

Quantitative Data Summary:

| Protecting Group | Protection Reagents & Conditions | Typical Yield (%) | Deprotection Reagents & Conditions | Typical Yield (%) | Reference |

| TBS | TBS-Cl, Imidazole, DMF, rt, 16 h | ~95-100% | TBAF, THF, rt, 0.5-4 h | ~84-95% | [4] |

| TBS-Cl, Imidazole, DMF, rt, 16 h | ~95-100% | HF•Pyridine, THF, rt, 2 h | ~91% | [4] | |

| TBS-Cl, Imidazole, DMF, rt, 16 h | ~95-100% | HCl, H₂O, MeOH, rt, 15 h | ~81% | [4] |

Experimental Protocols:

Protocol 1: Protection of this compound as a TBS Ether

-

Objective: To protect the primary hydroxyl group of this compound with a tert-butyldimethylsilyl group.

-

Materials:

-

This compound

-

tert-Butyldimethylsilyl chloride (TBS-Cl)

-

Imidazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To a solution of this compound (1.0 eq.) in anhydrous DMF, add imidazole (2.5 eq.).

-

To this stirred solution, add tert-butyldimethylsilyl chloride (1.2 eq.) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford (R)-3-((tert-butyldimethylsilyloxy)methyl)tetrahydrofuran.

-

Protocol 2: Deprotection of (R)-3-((tert-butyldimethylsilyloxy)methyl)tetrahydrofuran using TBAF

-

Objective: To cleave the TBS ether to regenerate the primary alcohol.

-

Materials:

-

(R)-3-((tert-butyldimethylsilyloxy)methyl)tetrahydrofuran

-

Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Dichloromethane

-

Water

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Dissolve the TBS-protected alcohol (1.0 eq.) in anhydrous THF.

-

Cool the solution to 0 °C and add the TBAF solution (1.1 eq.) dropwise.

-

Stir the reaction mixture for 45 minutes, allowing it to warm to room temperature.[2]

-

Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with dichloromethane and quench with water.[2]

-

Separate the layers and extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.[2]

-

Purify the crude product by flash column chromatography to yield this compound.

-

Logical Workflow for TBS Protection and Deprotection

Caption: Workflow for TBS protection and deprotection.

Benzyl Ethers: The Benzyl (Bn) Group

Benzyl ethers are robust protecting groups for alcohols, exhibiting stability to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents.[5] This makes them suitable for multi-step syntheses where harsh conditions are employed.

Application and Stability:

The benzyl group is typically introduced via a Williamson ether synthesis under basic conditions.[6] Deprotection is most commonly achieved by catalytic hydrogenolysis, which proceeds under neutral conditions, making it compatible with many other functional groups.[1]

Quantitative Data Summary:

| Protecting Group | Protection Reagents & Conditions | Typical Yield (%) | Deprotection Reagents & Conditions | Typical Yield (%) | Reference |

| Bn | NaH, BnBr, THF, rt, 12 h | ~90% | H₂, 10% Pd/C, MeOH, rt, 16 h | High | [1][7] |

| NaH, BnBr, THF, rt, 12 h | ~90% | Ammonium Formate, 10% Pd/C, MeOH, reflux, 15-20 min | High | [8] |

Experimental Protocols:

Protocol 3: Protection of this compound as a Benzyl Ether

-

Objective: To protect the primary hydroxyl group of this compound as a benzyl ether.

-

Materials:

-

This compound

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Benzyl bromide (BnBr)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To a suspension of NaH (1.5 eq.) in anhydrous THF at 0 °C, add a solution of this compound (1.0 eq.) in THF dropwise.

-

Allow the mixture to stir at 0 °C for 30 minutes.

-

Add benzyl bromide (1.2 eq.) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.[7]

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.